3-(Ethylthio)propanoic acid

説明

Significance and Contextual Placement within Organic Chemistry Research

3-(Ethylthio)propanoic acid is an organosulfur compound that serves as a versatile building block in modern organic chemistry. Its bifunctional nature, containing both a carboxylic acid and a thioether group, allows for its use as an intermediate in the synthesis of more complex molecules. The compound's structure is valuable in research and development, particularly as a precursor for various target molecules. cymitquimica.com For instance, derivatives of this acid, such as its acyl chloride, are employed in the synthesis of thioether-containing compounds. vulcanchem.com

The significance of this compound is highlighted by its potential applications in constructing molecules for the pharmaceutical and agrochemical industries. cymitquimica.comvulcanchem.com In pharmaceutical synthesis, its structural motif is incorporated into potential therapeutic agents, such as antibacterial agents and lipophilic anticancer prodrugs designed for targeted drug delivery. vulcanchem.com In the field of agrochemicals, related thioether compounds have been investigated as pesticides. vulcanchem.com The ethylthio group, in particular, is hypothesized to enhance bioavailability due to increased lipophilicity, a critical factor in the design of bioactive molecules. vulcanchem.com The compound's utility is further underscored by the development of advanced synthetic methods, including nickel-catalyzed processes, to create thioethers from carboxylic acids for the modification of bioactive molecules. researchgate.net

Historical Perspectives on Thioether Carboxylic Acid Research

The study of carboxylic acids is one of the oldest areas of organic chemistry, with many simple acids having been isolated from natural sources for centuries. uomustansiriyah.edu.iq The systematic investigation of their reactions and derivatives laid the groundwork for modern organic synthesis. nih.gov The specific sub-class of thioether carboxylic acids came into focus as synthetic methodologies evolved to allow for the precise formation of carbon-sulfur bonds.

Historically, the synthesis of thioethers often involved multi-step processes such as Williamson-type synthesis or condensation reactions. organic-chemistry.org The development of transition-metal-catalyzed cross-coupling reactions represented a major leap forward, providing more general and efficient strategies to obtain aryl-substituted thioethers. thieme-connect.de Pioneering work on palladium-catalyzed C–S cross-coupling, often referred to as the Migita coupling, established a robust method for linking aryl halides with thiols. thieme-connect.de

In recent decades, research has focused on developing more efficient, milder, and more versatile catalytic systems. This includes the use of indium catalysts (InBr₃ or InI₃) combined with a reducing agent to achieve direct, one-pot thioetherification from carboxylic acids and thiols. organic-chemistry.org Further innovation has come from the use of nickel and palladium catalysts for the decarbonylative coupling of thioesters, which can be generated in situ from carboxylic acids. researchgate.netthieme-connect.dethieme-connect.com These modern methods have expanded the synthetic chemist's toolkit, enabling the streamlined synthesis of complex thioethers and facilitating research into their applications. researchgate.netorganic-chemistry.org

Structural Framework and Functional Group Analysis in the Context of Research Design

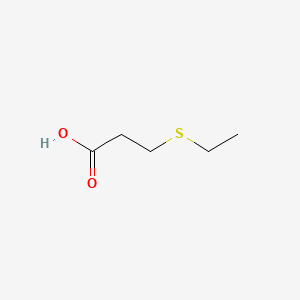

This compound is an organic compound characterized by a three-carbon propanoic acid backbone that is substituted at the C-3 position with an ethylthio group (-S-CH₂CH₃). cymitquimica.com Its molecular structure contains two key functional groups that dictate its chemical reactivity and physical properties: a terminal carboxylic acid group (-COOH) and a thioether linkage. cymitquimica.com

The carboxylic acid moiety is a proton donor, imparting acidic properties to the molecule. cymitquimica.com This functional group is a cornerstone of its synthetic utility, enabling reactions such as esterification, amide bond formation, and conversion to the corresponding acyl chloride, which is a highly reactive intermediate. vulcanchem.com The presence of the carbonyl and hydroxyl components within the carboxyl group allows for various chemical transformations central to organic synthesis. uomustansiriyah.edu.iq

The thioether group (-S-ethyl) contributes to the compound's unique characteristics, influencing its polarity, solubility in various solvents, and potential for specific biological activities. cymitquimica.com The sulfur atom can participate in various interactions, including van der Waals forces, which affect physical properties like boiling and melting points. cymitquimica.com This functional group is less polar than its oxygen ether analog but can be oxidized to sulfoxides and sulfones, offering further pathways for chemical modification. The combination of these two functional groups in one molecule makes this compound a valuable and versatile reagent in research design. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(Ethylsulfanyl)propanoic acid | nih.govsigmaaldrich.com |

| CAS Number | 7244-82-8 | cymitquimica.comnih.govavantorsciences.com |

| Molecular Formula | C₅H₁₀O₂S | cymitquimica.comnih.govavantorsciences.com |

| Molecular Weight | 134.20 g/mol | nih.govavantorsciences.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI | InChI=1S/C5H10O2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | cymitquimica.comnih.govsigmaaldrich.com |

| InChIKey | MSFAOLUZTRRBJG-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CCSCCC(=O)O | nih.gov |

Overview of Research Areas and Disciplines Investigating the Chemical Compound

The unique bifunctional structure of this compound and its analogs makes them subjects of interest across several scientific disciplines.

Medicinal Chemistry and Pharmaceutical Science : This compound serves as a scaffold or intermediate in the synthesis of potential pharmaceuticals. cymitquimica.comvulcanchem.com Its acyl chloride derivative is used to create thioether-containing β-lactam analogs with potential antibacterial activity and lipophilic prodrugs for anticancer therapies. vulcanchem.com The broader class of carboxylic acid-containing molecules is a major focus of drug development and toxicity studies, which investigate metabolic pathways such as the formation of acyl CoA conjugates. acs.org

Agrochemical Research : Thioether-containing molecules are explored as active ingredients in pesticides. vulcanchem.com The derivative 3-(methylthio)propionic acid has demonstrated nematicidal activity. vulcanchem.com Research in this area investigates how structural modifications, such as the ethylthio group in this compound, might influence the efficacy and bioavailability of new agrochemicals. vulcanchem.com

Metabolism and Biochemistry : The closely related analog, 3-(methylthio)propanoic acid, is a known intermediate in the metabolism of the amino acid methionine in mammals. medchemexpress.comnih.gov It is also a phytotoxin produced by certain plant pathogens. nih.gov Research into these metabolic pathways provides context for understanding the potential biological roles and activities of structurally similar compounds like this compound.

Flavor and Fragrance Chemistry : While not a primary application of the acid itself, its ester derivatives, such as ethyl 3-(methylthio)propanoate, are known contributors to the aroma of fruits like pineapple. hmdb.ca This highlights the role of the underlying thioether propanoate structure in the chemistry of natural products.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFAOLUZTRRBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222738 | |

| Record name | 3-Ethylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-82-8 | |

| Record name | 3-Ethylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(ethylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLTHIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7FX7M8TCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Strategies for 3 Ethylthio Propanoic Acid and Its Analogues

Direct Synthesis Approaches for 3-(Ethylthio)propanoic Acid

The synthesis of this compound can be achieved through several direct methodologies, each offering distinct advantages in terms of reaction conditions and starting material availability. These approaches primarily include thiol-ene additions, esterification followed by hydrolysis, and the alkylation of mercaptopropanoic acid.

Thiol-Ene Additions to Propenoic Acid Scaffolds

The thiol-ene reaction, a cornerstone of click chemistry, provides an efficient route to this compound. This method involves the addition of a thiol, in this case, ethanethiol (B150549), across the double bond of a propenoic acid derivative. The reaction is often initiated by radicals generated from a photoinitiator upon exposure to UV light. nih.govacs.org This process is known for its high yields and tolerance of various functional groups. researchgate.net

A typical procedure involves the reaction of an acrylic acid derivative with ethanethiol in the presence of a suitable initiator. The step-growth mechanism of thiol-ene polymerization ensures a high degree of uniformity in the resulting product. nih.gov This methodology has been successfully employed in the synthesis of various polythioethers. nih.gov

Esterification and Hydrolysis Pathways

An alternative synthetic route involves the initial esterification of a thioether-containing precursor, followed by hydrolysis to yield the final carboxylic acid. For instance, the esterification of 3-(ethylthio)propanol (B99254) would yield the corresponding ester, which can then be hydrolyzed under acidic or basic conditions to produce this compound. libretexts.org

Base-catalyzed hydrolysis, or saponification, is a common method where the ester is treated with an aqueous base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. libretexts.org Acid-catalyzed hydrolysis, the reverse of Fischer esterification, can also be employed. libretexts.org This pathway's effectiveness is dependent on the stability of the thioether linkage under the hydrolytic conditions. cymitquimica.com

| Reaction | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Reversible reaction, often requires removal of water to drive to completion. chemguide.co.uk |

| Saponification | Ester, strong base (e.g., NaOH), water | Irreversible reaction, proceeds via a tetrahedral intermediate. libretexts.org |

Alkylation Reactions of Mercaptopropanoic Acid with Ethylating Agents

The direct alkylation of 3-mercaptopropanoic acid with a suitable ethylating agent presents a straightforward approach to this compound. organic-chemistry.org This reaction typically involves the deprotonation of the thiol group in 3-mercaptopropanoic acid by a base to form a thiolate anion, which then acts as a nucleophile, attacking the ethylating agent.

Common ethylating agents include ethyl halides (e.g., ethyl bromide or ethyl iodide). The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions. This method is advantageous due to the commercial availability of 3-mercaptopropanoic acid. organic-chemistry.org However, the reactivity of the ethylating agent must be carefully controlled to prevent over-alkylation or other unwanted side reactions. nih.gov

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The structural framework of this compound allows for various chemical modifications to generate analogues and derivatives with tailored properties. These modifications often focus on the carboxylic acid moiety or the ethylthio side chain.

Design Principles for Structural Modification

The design of analogues of this compound is guided by the desired physicochemical and biological properties. Key principles include:

Introducing Functional Groups: The incorporation of additional functional groups, such as amides, esters, or other heterocyclic rings, can significantly alter the molecule's polarity, solubility, and potential for intermolecular interactions. researchgate.netgoogle.com

Varying Chain Length and Branching: Altering the length or branching of the alkyl chain attached to the sulfur atom can influence the lipophilicity and steric hindrance of the molecule. google.com

Stereochemistry: For chiral analogues, controlling the stereochemistry is critical as different enantiomers or diastereomers can exhibit distinct biological activities. researchgate.net

These design principles allow for the systematic exploration of the structure-activity relationship of thioether-containing propanoic acids.

Synthesis of N-Substituted Amides of Thioether-Containing Propanoic Acids

A significant class of derivatives includes the N-substituted amides of this compound. These compounds are typically synthesized by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine. scielo.br

Common methods for amide bond formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). scispace.comgoogle.com These reagents facilitate the formation of an active ester intermediate, which readily reacts with the amine to form the desired amide. The synthesis of a series of N-substituted amides from various amines allows for the creation of a library of compounds with diverse functionalities. scielo.brresearchgate.netresearchgate.net

| Amine Type | Resulting Amide | Potential Properties |

| Primary Aliphatic Amines | N-alkyl amides | Increased lipophilicity, potential for hydrogen bonding. scielo.brcovenantuniversity.edu.ng |

| Primary Aromatic Amines | N-aryl amides | Introduction of aromatic ring can lead to pi-stacking interactions. researchgate.net |

| Secondary Amines | N,N-dialkyl amides | Tertiary amide, lacks hydrogen bond donor capability. researchgate.net |

Derivatization through Michael Addition Reactions

The Michael addition, or conjugate addition, stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org In the context of this compound and its analogues, the thia-Michael addition, involving the addition of a thiol to an α,β-unsaturated carbonyl compound, is particularly pertinent for creating the core thioether linkage. srce.hr

The synthesis of thioethers via Michael addition is a well-established and efficient method. nih.gov A common strategy involves the reaction of ethanethiol with an acrylic acid derivative, such as ethyl acrylate, in the presence of a base. This reaction proceeds via the formation of a thiolate anion, which acts as the Michael donor, attacking the β-carbon of the acrylate, the Michael acceptor.

Research has focused on optimizing this reaction by employing various catalysts to enhance efficiency and selectivity, thereby minimizing the formation of by-products. google.com For instance, the use of specific cyclic tertiary nitrogen compounds as catalysts has been shown to provide an excellent balance between reactivity and selectivity in the synthesis of thioether propanoates. google.com Bismuth triflate has also been identified as a highly effective Lewis acid catalyst for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, functioning well in various solvents, with acetonitrile (B52724) often providing the best yields. srce.hr

A specific example involves the reaction of 4-methoxybenzyl 2-bromo-3-(ethylthio)-3-oxopropanoate with (E)-(2-nitrovinyl)benzene. buchler-gmbh.com This reaction, catalyzed by a cinchona alkaloid derivative, demonstrates a diastereoselective Michael addition, yielding complex butanoate structures and showcasing the potential for creating chiral centers in the derivatives of this compound. buchler-gmbh.com

Table 1: Examples of Catalysts in Thia-Michael Additions for Thioether Synthesis

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Basic Catalysts | Cyclic tertiary nitrogen compounds | Excellent balance of reactivity and selectivity, minimizes side products | google.com |

| Lewis Acids | Bismuth Triflate (Bi(OTf)₃) | Powerful catalyst, mild conditions, effective in various solvents | srce.hr |

| Organocatalysts | Cinchona Alkaloid Derivatives | Enables asymmetric and diastereoselective additions | buchler-gmbh.com |

Incorporation into Heterocyclic Systems (e.g., Triazoles, Thiazolones, Tetrahydropyrimidines)

The this compound scaffold is a valuable building block for the synthesis of various biologically active heterocyclic compounds. Its functional groups can be manipulated to participate in cyclization reactions, leading to diverse molecular architectures.

Triazoles: The 1,2,4-triazole (B32235) ring is a common feature in many pharmaceutical compounds. sphinxsai.comresearchgate.net Derivatives of this compound have been successfully incorporated into this heterocyclic system. For example, N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid were synthesized by condensing exo-S-ethyl-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarbonyl isothiosemicarbazide with primary amines. researchgate.net This demonstrates a pathway where the thioether moiety is already part of a larger, pre-formed heterocyclic precursor. Other syntheses involve the alkylation of 1,2,4-triazole-3-thiones with haloalkanoic acids or their esters to produce (triazolylthio)alkanoic acids. researchgate.netpensoft.net

Thiazolones: Thiazolone derivatives are another class of heterocycles accessible from thioether-containing propanoic acids. Research has shown the synthesis of new (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, where various amino acids, including propanoic acid derivatives, are attached to the thiazolone core. semanticscholar.orgbibliomed.org While not directly starting from this compound, these syntheses highlight a strategy where a propanoic acid moiety is linked to a pre-synthesized thiazolone ring system. The synthesis of modified chiral 2-(ethylthio)-thiazolone derivatives has also been reported, indicating the direct incorporation of the ethylthio group onto the heterocyclic ring. acs.org

Tetrahydropyrimidines: The Biginelli reaction is a classic multicomponent reaction used for the synthesis of tetrahydropyrimidines. nih.gov This methodology has been adapted to incorporate propanoic acid side chains. For instance, 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives have been synthesized through the condensation of thiourea, a substituted aldehyde, and a keto-acid bearing the propanoic acid chain. rjstonline.comrjstonline.com This approach allows for the construction of the tetrahydropyrimidine (B8763341) ring while simultaneously introducing the desired propanoic acid functionality at the 5-position.

Radiosynthesis Techniques for Labeled Analogues (e.g., Carbon-11 Labeling)

The development of radiolabeled analogues of biologically active molecules is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The short half-life of positron-emitting isotopes, such as Carbon-11 (t½ ≈ 20.4 min), necessitates rapid and efficient radiosynthesis methods.

A notable example is the improved and automated radiosynthesis of [¹¹C]K2, a PET radiopharmaceutical for imaging AMPA receptors. nih.gov The structure of K2, 2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide, contains a thioether linkage analogous to that in this compound derivatives. The radiosynthesis involves the ¹¹C-methylation of the corresponding desmethyl precursor using [¹¹C]MeOTf. nih.gov The process was optimized for automation using a commercial synthesis module, achieving a total synthesis time of 33 minutes with high radiochemical purity and molar activity, making it suitable for clinical use. nih.gov

While Carbon-11 is a common choice, other radioisotopes are also used. For instance, a technetium-99m (⁹⁹mTc) complex of a metronidazole (B1676534) derivative, 2-amino-3-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propanoic acid, was synthesized for hypoxia imaging. This demonstrates the versatility of the thioether-containing propanoic acid scaffold in chelating different radiometals for diagnostic applications.

Table 2: Radiosynthesis of Analogues with Thioether Moieties

| Radiotracer | Isotope | Precursor | Labeling Agent | Key Application | Reference |

|---|---|---|---|---|---|

| [¹¹C]K2 | Carbon-11 | Desmethyl-K2 | [¹¹C]MeOTf | PET imaging of AMPA receptors | nih.gov |

| ⁹⁹mTc-Metronidazole Derivative | Technetium-99m | Ligand (propanoic acid derivative) | fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺ | Hypoxia imaging |

Green Chemistry Principles in the Synthesis of the Chemical Compound and Its Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of thioethers and their derivatives.

Solvent-Free or Aqueous Media Syntheses

A significant focus of green chemistry is the reduction or replacement of volatile and toxic organic solvents. Solvent-Free Synthesis: Several methods have been developed for the synthesis of thioethers under solvent-free conditions. One approach involves the reaction of thiols with various halides on the surface of basic alumina (B75360), which acts as a cheap and robust catalyst. tandfonline.comtandfonline.com This method provides excellent yields in a short time. Another solvent-free technique utilizes mechanical milling, where organosulfur compounds are oxidized to sulfones using Oxone® without any solvent. rsc.org Furthermore, metal-free and solvent-free conditions have been achieved for thioether synthesis from thiols and benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TAPC) as a catalyst. organic-chemistry.org

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net The synthesis of propionic acid from biomass and lactic acid has been demonstrated over a cobalt catalyst in water. rsc.org While not specific to this compound, this shows the feasibility of producing the core propanoic acid structure in an aqueous medium. The synthesis of heterocyclic derivatives, such as tetrahydropyrimidines, has also been successfully carried out in aqueous media, often accelerated by ultrasonic irradiation, providing an attractive and eco-friendly protocol. researchgate.net

Catalytic Approaches in Thioether Formation

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been developed for thioether synthesis. nih.gov Metal-free dehydrative thioetherification can be achieved using triflic acid as a homogeneous catalyst or a recyclable NAFION® superacid as a heterogeneous catalyst, converting alcohols and thiols into thioethers. nih.gov Basic alumina has proven effective for coupling thiols with halides under solvent-free conditions. tandfonline.com Iodine has been used to mediate a metal- and solvent-free cascade reaction to synthesize amino pyrazole (B372694) thioether derivatives. nih.gov These methods avoid the use of harsh reagents and toxic metal catalysts, representing greener alternatives to traditional synthetic routes. organic-chemistry.org

Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of the target compound from the reaction mixture is a critical step in any synthetic process. The choice of technique depends on the physical and chemical properties of the product and impurities.

Chromatography: Column chromatography is a widely used purification technique. For derivatives of 3-(alkylthio)propanoic acid, both normal-phase and reverse-phase chromatography are employed.

Normal-Phase: Silica (B1680970) gel is a common stationary phase, with eluent systems such as petroleum ether-acetone mixtures. google.com

Reverse-Phase: C18-functionalized silica is used as the stationary phase with gradient elution, for example, using methanol-water mixtures. google.com High-performance liquid chromatography (HPLC) on a reverse-phase column is also used for the separation of stereoisomers of related propanoic acid derivatives. researchgate.net

Extraction and Crystallization: Liquid-liquid extraction is a primary step to separate the product from the reaction medium. For example, after synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the product is extracted from the aqueous reaction mixture using chloroform. mdpi.com The combined organic extracts are then washed, dried (e.g., over Na₂SO₄), and the solvent is removed under reduced pressure. mdpi.comnih.gov The crude product can often be further purified by crystallization from an appropriate solvent or solvent mixture.

Distillation: For volatile and thermally stable compounds, distillation is an effective purification method. sciencemadness.org This can be performed at atmospheric pressure or under vacuum for compounds with high boiling points to prevent decomposition.

Chromatographic Separation Methodologies (e.g., Column Chromatography, Reverse-Phase Chromatography)

Chromatographic techniques are widely employed for the purification of this compound and related compounds, offering high-resolution separation based on differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Normal-phase column chromatography using silica gel is a standard method for purifying carboxylic acids. reddit.com For effective separation of acidic compounds like this compound, it is often necessary to modify the mobile phase to suppress the ionization of the carboxyl group, which can otherwise lead to extensive peak tailing and poor separation. reddit.com This is typically achieved by adding a small percentage of an acid, such as acetic acid or formic acid, to the eluent system. reddit.com

In the synthesis of this compound, column chromatography has been explicitly used for purification. rsc.org While specific eluent systems for the parent compound are not always detailed in the literature, systems like hexane (B92381)/ethyl acetate (B1210297) gradients are commonly used for analogous structures. nih.gov For instance, a crude solid of a related compound was purified using a hexane/ethyl acetate gradient elution system. nih.gov The purification of 3-methylthiopropionic acid, a close analogue, has been detailed using a petroleum ether-acetone mixture as the eluent on a silica gel column. google.com

Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical and preparative tool for separating polar and non-polar compounds. The separation of carboxylic acids on a reverse-phase column is highly dependent on the pH of the mobile phase. nih.gov To ensure good retention and symmetrical peak shape, the pH of the eluent is typically kept below the pKa of the carboxylic acid (pKa ≈ 4-5), maintaining the analyte in its less polar, protonated form. nih.govresearchgate.net

Derivatives of this compound have been successfully purified using reverse-phase chromatography. rsc.org A detailed method for the purification of 3-methylthiopropionic acid involved reverse-phase silica gel column chromatography with a methanol-water gradient eluent. google.com Specifically, the target compound was collected from fractions containing 30-70% methanol (B129727). google.com Similarly, other propanoic acid derivatives can be separated using mobile phases containing acetonitrile and water, with an acid like phosphoric or formic acid added to control pH. sielc.com

Table 1: Examples of Chromatographic Purification of this compound and Analogues

Compound/Analogue Chromatography Type Stationary Phase Mobile Phase (Eluent) Reference This compound Column Chromatography Not specified Not specified nih.gov 3-Methylthiopropionic acid Reverse-Phase Column Chromatography Reverse-phase silica gel (e.g., AQ-C18) Methanol-water gradient (0-100%) 3-Methylthiopropionic acid Normal-Phase Column Chromatography Silica gel (200-300 mesh) Petroleum ether-acetone mixture (10:1 to 1:10) (R)-3-(benzylthio)-2-(tert-butoxycarbonylamino)propanoic acid derivative Column Chromatography Silica gel Hexane/Ethyl acetate gradient uct.ac.za 3-[5-(Ethylthio)-1H-imidazol-4-yl)] propanoic acid Reverse-Phase Chromatography Not specified Not specified tandfonline.com

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system. uct.ac.za The process typically involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. uct.ac.za

For thioether-containing compounds, a variety of solvents have been shown to be effective for recrystallization. For example, 1-phenyl-1,2-bis(phenylthio)ethane has been successfully recrystallized from n-hexane. google.com Other thioether functionalized compounds have been recrystallized from toluene (B28343) and diethyl ether. d-nb.info

In the case of carboxylic acid analogues, specific solvent systems have been reported. The optical resolution of (RS)-2-amino-3-(2-carboxyethylthio)propanoic acid, an analogue of the target compound, was achieved, and the resulting enantiomers were efficiently recrystallized from water to achieve high optical purity. tandfonline.com For other propanoic acid derivatives, such as 3-(3-ethylcyclopentyl)propanoic acid, purification via recrystallization from a two-solvent system of dichloromethane (B109758) (DCM) and hexane has been reported.

Precipitation is a related technique where a compound is rapidly forced out of solution, often by adding a non-solvent (an "anti-solvent") in which the compound is insoluble. For instance, a compound dissolved in a good solvent like diethyl ether can be precipitated by slowly adding a poor solvent like hexane until the solution becomes cloudy, after which cooling can induce crystal formation. rochester.edu This method can be effective when a suitable single solvent for recrystallization cannot be found.

Table 2: Examples of Recrystallization/Precipitation of Thioether Propanoic Acid Analogues

Compound/Analogue Purification Method Solvent(s) Reference (R)- and (S)-2-Amino-3-(2-carboxyethylthio)propanoic acid Recrystallization Water rsc.org 3-(3-Ethylcyclopentyl)propanoic acid Recrystallization Dichloromethane (DCM) / Hexane sielc.com 1-Phenyl-1,2-bis(phenylthio)ethane Recrystallization n-Hexane researchgate.net Thioether functionalized lithium silylamides Recrystallization Toluene or Diethyl ether rsc.org

Chemical Reactivity and Transformation Studies of 3 Ethylthio Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation.

Esterification Reactions with Various Alcohols

3-(Ethylthio)propanoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction, a classic Fischer esterification, is an equilibrium process. To achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

The esterification of the closely related 3-(methylthio)propanoic acid has been documented. For instance, its reaction with methanol (B129727) yields methyl 3-(methylthio)propanoate, while reaction with ethanol (B145695) produces ethyl 3-(methylthio)propionate (B1239661). georganics.sk These transformations are typically carried out under acidic conditions. georganics.sk The general scheme for the esterification of this compound is analogous.

Table 1: Representative Esterification Reactions of 3-(Alkylthio)propanoic Acids

| Reactant 1 | Reactant 2 | Product | Catalyst |

| 3-(Methylthio)propanoic acid | Methanol | Methyl 3-(methylthio)propanoate | Acid Catalyst |

| 3-(Methylthio)propanoic acid | Ethanol | Ethyl 3-(methylthio)propionate | Acid Catalyst |

This table is illustrative of typical esterification reactions for thio-substituted propanoic acids.

Amidation Reactions with Amines

The carboxylic acid functionality of this compound can react with primary and secondary amines to form amides. These reactions typically require activation of the carboxylic acid, for example, by converting it to an acyl chloride, or the use of coupling agents. Direct thermal amidation is also possible but may require high temperatures. google.com

The synthesis of 3-(methylthio)propanamide has been achieved, demonstrating the feasibility of this transformation for similar thioether-containing carboxylic acids. google.com The reaction of an acid anhydride, a derivative of the carboxylic acid, with a primary amine like methylamine (B109427) results in the formation of an N-substituted amide. fishersci.com

Table 2: Illustrative Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Method |

| 3-(Methylthio)propanoic acid | Ammonia | 3-(Methylthio)propanamide | Boron-catalyzed |

| Ethanoic anhydride | Methylamine | N-methylethanamide | Direct Reaction |

This table provides examples of amidation reactions relevant to the transformation of this compound.

Reactions of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is a site of significant chemical activity, primarily involving oxidation and nucleophilic substitution.

Oxidation Reactions (e.g., Sulfoxide (B87167) and Sulfone Formation)

The thioether group can be readily oxidized to form the corresponding sulfoxide and, with further oxidation, the sulfone. georganics.sk The degree of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), and meta-chloroperoxybenzoic acid (m-CPBA). For example, the oxidation of the analogous 3-(methylthio)propionic acid has been studied. Using one equivalent of an oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. The use of hydrogen peroxide is considered a "green" oxidation method as its only byproduct is water.

Table 3: Oxidation of the Thioether Linkage in 3-(Alkylthio)propanoic Acids

| Starting Material | Oxidizing Agent | Product |

| 3-(Methylthio)propionic acid | Hydrogen peroxide (H₂O₂) | 3-(Methylsulfinyl)propionic acid (Sulfoxide) |

| 3-(Methylthio)propionic acid | meta-Chloroperoxybenzoic acid (m-CPBA) | 3-(Methylsulfinyl)propionic acid (Sulfoxide) |

| 3-(Methylsulfinyl)propionic acid | meta-Chloroperoxybenzoic acid (m-CPBA) | 3-(Methylsulfonyl)propionic acid (Sulfone) |

This table summarizes typical oxidation reactions of the thioether group in compounds analogous to this compound.

Nucleophilic Substitution Reactions at Sulfur

The sulfur atom of the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. georganics.sk This reaction is a type of alkylation. The resulting sulfonium salt has a positively charged sulfur atom and can be a useful intermediate in organic synthesis.

The general reaction involves the attack of the lone pair of electrons on the sulfur atom on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. This converts the neutral thioether into a positively charged sulfonium ion. georganics.sk

Table 4: General Scheme for Nucleophilic Substitution at Sulfur

| Reactant 1 | Reactant 2 | Product |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | 3-(Ethyl(methyl)sulfonium)propanoic acid iodide |

This table illustrates the general reaction for the formation of a sulfonium salt from this compound.

Coordination Chemistry and Metal Complexation Studies

This compound possesses two key functional groups capable of coordinating with metal ions: the carboxylic acid group and the thioether sulfur atom. Upon deprotonation, the resulting carboxylate anion, 3-(ethylthio)propanoate, can act as a versatile ligand. The coordination behavior is largely dictated by the nature of the metal ion, as described by Hard and Soft Acid-Base (HSAB) theory.

The carboxylate group contains "hard" oxygen donors, which preferentially coordinate with hard metal ions such as Fe(III), Eu(III), and other lanthanides. mdpi.com The thioether sulfur is a "soft" donor, showing a preference for soft metal ions like Ag(I), Au(I), and Hg(II). researchgate.net This dual functionality allows the ligand to act in several potential coordination modes:

Monodentate: Coordination can occur exclusively through a carboxylate oxygen or, less commonly, through the sulfur atom.

Bidentate Chelating: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through one carboxylate oxygen and the thioether sulfur. This is common with transition metals that have an affinity for both hard and soft donors, such as Ni(II), Cu(II), and Co(II). nahrainuniv.edu.iqresearchgate.net

Bidentate Bridging: The carboxylate group can bridge two metal centers, a common motif in the formation of coordination polymers.

Research into related thioether-carboxylate ligands demonstrates their ability to form diverse metal-organic frameworks and discrete molecular complexes. researchgate.netnih.gov For instance, studies on dithioether ligands reacting with silver(I) have resulted in the formation of 2D coordination networks. researchgate.net Similarly, transition metal complexes with ligands containing both sulfur and carboxylate donors have been synthesized and characterized, showing a range of geometries from square-planar to octahedral depending on the metal ion and reaction conditions. researchgate.netethz.ch The specific complex formed with 3-(ethylthio)propanoate would depend on factors such as the metal-to-ligand ratio, the solvent system, and the presence of counter-ions.

| Coordination Mode | Metal Ion Type (HSAB) | Potential Structure |

| Monodentate (O-donor) | Hard (e.g., Cr³⁺, Fe³⁺) | Simple metal-carboxylate salt |

| Monodentate (S-donor) | Soft (e.g., Ag⁺, Hg²⁺) | Linear or trigonal complex |

| Bidentate Chelate (S, O) | Borderline (e.g., Ni²⁺, Cu²⁺, Zn²⁺) | Stable 5-membered ring complex |

| Bidentate Bridge (O, O') | Various | Polymeric chain or network |

Reactions Involving the Alkyl Chain

The alkyl chain of this compound is saturated and generally unreactive towards typical hydrogenation. However, the carboxylic acid functional group can be reduced. The catalytic hydrogenation of carboxylic acids to alcohols is a chemically challenging transformation due to the low reactivity of the carbonyl group. researchgate.net It typically requires high pressures, elevated temperatures, and specialized heterogeneous catalysts. researchgate.net

Ruthenium-based catalysts (e.g., Ru/C, Ru/TiO₂) are often employed for this purpose. researchgate.net For propanoic acid specifically, Ni-Fe bimetallic catalysts have also been studied, demonstrating the role of catalyst composition in reaction pathways. mdpi.com The reduction can proceed to the corresponding alcohol, 3-(ethylthio)propan-1-ol, or further to the alkane, ethyl propyl sulfide, through hydrogenolysis of the alcohol intermediate.

Alternative reduction methods avoid the use of gaseous hydrogen. These include hydrosilylation using a silane (B1218182) reagent and a catalyst, followed by hydrolysis, or reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The choice of reagent determines the final product.

| Strategy | Reagent(s) | Primary Product | General Conditions |

| Catalytic Hydrogenation | H₂ / Ru-based catalyst | 3-(Ethylthio)propan-1-ol | High pressure, high temperature researchgate.net |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | 3-(Ethylthio)propan-1-ol | Anhydrous ether, reflux |

| Hydrosilylation | Hydrosilane (e.g., PhSiH₃), catalyst | 3-(Ethylthio)propan-1-ol | Followed by aqueous workup |

Since this compound has a saturated alkyl chain, it cannot undergo addition reactions. However, its unsaturated analogue, 3-(ethylthio)propenoic acid (also known as 3-(ethylthio)acrylic acid), would be reactive towards both electrophiles and nucleophiles. libretexts.org This molecule is an α,β-unsaturated carbonyl compound, where the double bond is conjugated with the carbonyl group. uomustansiriyah.edu.iq

Electrophilic Addition: The carbon-carbon double bond can also react with electrophiles like hydrogen halides (e.g., HCl) or halogens (e.g., Br₂). uomustansiriyah.edu.iq The presence of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. uomustansiriyah.edu.iq When addition does occur, the regioselectivity is controlled by the formation of the most stable carbocation intermediate. Protonation of the carbonyl oxygen leads to a resonance-stabilized cation with positive charge shared between the β-carbon and the carbonyl carbon, directing the nucleophile to attack the β-carbon. uomustansiriyah.edu.iq

| Reaction Type | Reagent | Product of 3-(Ethylthio)propenoic acid |

| Nucleophilic Addition | Ammonia (NH₃) | 3-Amino-3-(ethylthio)propanoic acid |

| Nucleophilic Addition | Ethanethiol (B150549) (CH₃CH₂SH) | 3,3-bis(Ethylthio)propanoic acid |

| Electrophilic Addition | Hydrogen Chloride (HCl) | 3-Chloro-3-(ethylthio)propanoic acid |

Hydrogenation and Reduction Strategies

Multi-Component Reactions Incorporating the Chemical Compound or its Fragments

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. jocpr.comasianpubs.org this compound is a suitable candidate for MCRs that utilize a carboxylic acid as one of the components.

The most prominent examples are the Ugi reaction and the Passerini reaction . organic-chemistry.org

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. If this compound were used in an Ugi reaction, its structural fragment would be incorporated into the final α-acylamino carboxamide product.

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide. organic-chemistry.org Using this compound would yield an α-acyloxy carboxamide, where the 3-(ethylthio)propanoate moiety is ester-linked to the main product backbone.

These reactions are powerful tools in combinatorial chemistry for rapidly generating libraries of complex molecules from simple, readily available precursors. jocpr.comorganic-chemistry.org The incorporation of the this compound fragment could be used to introduce a flexible, sulfur-containing side chain into larger, pharmacologically relevant scaffolds.

| Multi-Component Reaction | Required Components | Potential Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Carboxylic acid component organic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Carboxylic acid component organic-chemistry.org |

| Biginelli-like Reaction | Urea/Thiourea, Aldehyde, β-Ketoester | Could potentially be modified to act as the keto-acid component jocpr.com |

Advanced Analytical Methodologies for the Characterization and Elucidation of 3 Ethylthio Propanoic Acid in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. For 3-(Ethylthio)propanoic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the structure of this compound. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments in the molecule. The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The two methylene groups of the propanoic acid backbone appear as two distinct triplets, as they are coupled to each other. The acidic proton of the carboxylic acid typically appears as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms present. Key signals include the carbonyl carbon of the carboxylic acid, the two carbons of the ethyl group, and the two methylene carbons of the propanoic acid chain. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

Below is a table summarizing typical NMR data for this compound.

| NMR Data for this compound | |

| Technique | Description of Expected Signals |

| ¹H NMR | Ethyl Group: Triplet (3H, -CH₂CH₃ ), Quartet (2H, -SCH₂ CH₃)Propanoic Acid Chain: Triplet (2H, -S-CH₂ -), Triplet (2H, -CH₂ -COOH)Carboxylic Acid: Broad Singlet (1H, -COOH ) |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, two methylene carbons in the propanoic acid chain, and the two carbons of the ethyl group. |

Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands that confirm its structure. While a specific spectrum is not publicly available, the expected absorptions can be predicted based on its functional groups. This technique is routinely used to confirm the chemical structure of related synthesized compounds. researchgate.net

The most prominent features in the IR spectrum would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

C-H stretching vibrations from the ethyl and methylene groups, typically appearing just below 3000 cm⁻¹.

A weaker C-S stretching absorption, which is often found in the 600-800 cm⁻¹ region.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (Broad) |

| C=O (Carbonyl) | 1700-1725 (Strong, Sharp) |

| C-H (Alkyl) | 2850-2960 |

| C-S (Thioether) | 600-800 (Weak) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular weight is 134.20 g/mol . nih.govavantorsciences.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 134.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₅H₁₀O₂S), HRMS would confirm this specific molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. avantorsciences.com The use of HRMS is a standard procedure for the characterization of novel synthesized compounds. doi.org

Common fragmentation patterns for this compound would involve cleavage at various points in the molecule, such as the loss of the ethyl group (-CH₂CH₃), the carboxylic acid group (-COOH), or cleavage adjacent to the sulfur atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides precise information on bond lengths, bond angles, and stereochemistry. nih.gov However, this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.gov

For this compound, which is reported as a liquid at room temperature, obtaining a crystal suitable for X-ray diffraction would require cryogenic techniques to solidify the sample. sigmaaldrich.com To date, a crystal structure for this compound has not been reported in the literature. However, the technique has been successfully applied to determine the structure of more complex, solid derivatives. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column. The time it takes for the compound to pass through the column is known as its retention time, which is a characteristic property under specific conditions.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various research samples. Given its organic acid nature, reversed-phase (RP) HPLC is a commonly employed method. researchgate.netsielc.com In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. sielc.comgoogle.com

The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) and an aqueous buffer is standard. sielc.comgoogle.com The pH of the aqueous component is often adjusted with acids such as phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group in this compound, thereby increasing its retention and improving peak shape. researchgate.netsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com Detection is frequently performed using a UV detector, typically at a wavelength around 210 nm where the carboxyl group absorbs. sielc.comshimadzu.com

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for the unambiguous identification of this compound. HPLC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS detection. Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer to determine the mass-to-charge ratio (m/z). shimadzu.comrsc.org This technique not only confirms the molecular weight of the compound (134.20 g/mol ) but also provides structural information through fragmentation patterns, offering a high degree of confidence in its identification. nih.gov

Table 1: Example HPLC Conditions for Thiopropanoic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ultimate AQ-C18 (5 µm, 4.6 x 150mm) | google.com |

| Mobile Phase | Methanol / Water | google.com |

| Flow Rate | 1.0 ml/min | google.comnih.gov |

| Column Temperature | 40 °C | google.com |

| Detection | UV at 254 nm | google.com |

| Injection Volume | 20 µl | google.com |

| Note | These are example conditions for a related compound, 3-methylthiopropionic acid, and may require optimization for this compound. | |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. umich.educhemscene.com TLC operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in

In practice, a small spot of the reaction mixture is applied to the baseline of a TLC plate. savemyexams.com The plate is then placed in a sealed chamber containing a shallow layer of a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. iitg.ac.in For a compound like this compound, which contains a polar carboxylic acid group, its migration distance will be highly dependent on the polarity of the solvent system used. libretexts.org

The position of the compound is visualized, often using UV light if the compound is UV-active, or by staining with a chemical reagent like potassium permanganate (B83412) or iodine vapor. umich.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. libretexts.org By comparing the Rf value of a spot in the reaction mixture to that of a pure standard of this compound run on the same plate, one can track the consumption of starting materials and the formation of the product. mdpi.commdpi.com The appearance of a single spot for the purified product suggests a high degree of purity. umich.edu

Table 2: Common TLC Parameters for Organic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | mdpi.org |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a polar solvent (e.g., ethyl acetate (B1210297), methanol). The ratio is optimized to achieve good separation (e.g., ethyl acetate/petroleum ether, 4:6, v/v). | mdpi.com |

| Visualization | UV light (at 254 nm), or chemical stains (e.g., iodine, permanganate solution). | umich.edumdpi.com |

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf value between 0.2 and 0.8 is generally considered ideal for good resolution. umich.edulibretexts.org | |

Advanced Multidimensional Chromatography (e.g., GC-GC-MS, GC-IMS)

For the analysis of this compound in highly complex matrices, such as environmental or biological samples, advanced multidimensional chromatography techniques offer significantly enhanced separation power and sensitivity. acs.orggerstelus.com

Comprehensive two-dimensional gas chromatography (GC×GC-MS) is a powerful technique that couples two different GC columns in series. acs.org The first dimension typically provides a separation based on boiling point, while the second dimension separates based on polarity. This orthogonal separation dramatically increases peak capacity, allowing for the resolution of compounds that would co-elute in a single-dimension GC analysis. acs.orgnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-MS provides both high-resolution separation and definitive mass identification, making it ideal for detecting trace levels of volatile sulfur compounds like this compound in intricate mixtures. acs.orgnih.gov The use of a sulfur chemiluminescence detector (SCD) in parallel can provide highly specific detection and quantification of sulfur-containing compounds. acs.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is another emerging technique that combines the separation power of GC with the rapid, high-sensitivity detection of IMS. mdpi.comncsu.edu After separation on a GC column, molecules are ionized and enter a drift tube where they are separated based on their size, shape, and charge—their ion mobility. rsc.orgresearchgate.net This additional dimension of separation, based on drift time, allows for the differentiation of isomers and isobars. ncsu.edu GC-IMS is particularly advantageous for the rapid, real-time analysis of volatile organic compounds (VOCs) without extensive sample preparation, making it suitable for applications like food and flavor analysis or process monitoring where this compound might be a key component. ncsu.eduresearchgate.net

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. The molecular formula of this compound is C₅H₁₀O₂S. nih.gov The theoretical elemental composition can be calculated based on its atomic constituents.

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀O₂S)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 44.78% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.51% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 23.84% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 23.89% |

| Total | | | 134.193 | 100.00% |

Note: Atomic weights are approximate and may lead to slight variations in calculated percentages.

Combustion analysis is the experimental method used to determine these percentages. studylib.net In this process, a precisely weighed sample of the compound is completely burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. quora.com The mass of carbon in the original sample is determined from the mass of CO₂ produced, and the mass of hydrogen is determined from the mass of H₂O. quora.com The percentage of sulfur is typically determined by other methods, such as converting it to sulfate (B86663) and measuring it gravimetrically or titrimetrically. The percentage of oxygen is usually determined by difference after the percentages of all other elements have been measured. studylib.net Comparing the experimental mass percentages to the theoretical values helps to confirm the empirical and molecular formula of a newly synthesized batch of this compound.

Quantitative Determination Methods in Research Samples

The accurate quantification of this compound in research samples is crucial for understanding its role in various chemical and biological systems. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

Chromatographic methods are the most widely used for quantification.

HPLC with UV detection is a robust method for quantification, provided that proper calibration is performed. shimadzu.comnih.gov A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The limit of detection (LOD) and limit of quantification (LOQ) for related propanoic acid derivatives have been reported in the low µg/mL to ng/mL range, demonstrating good sensitivity. researchgate.netnih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a more specific detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) for sulfur-containing compounds, is also a primary quantitative tool. acs.org Similar to HPLC, quantification relies on the use of calibration standards. For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be used to pre-concentrate the analyte from the sample matrix before GC analysis, significantly improving sensitivity. nih.gov

Mass Spectrometry (MS) coupled with either GC or HPLC offers the highest sensitivity and selectivity for quantification. Using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the mass spectrometer is set to detect only specific ions corresponding to this compound, which minimizes interferences from the sample matrix and allows for very low detection limits. The use of an isotopically labeled internal standard is often employed in MS-based quantification to correct for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Other methods such as titration can be used to determine the concentration of this compound in simpler, cleaner samples. mdpi.com This involves titrating the acidic proton of the carboxylic acid group with a standardized solution of a strong base, like sodium hydroxide, using a pH indicator or a pH meter to determine the equivalence point.

Table 4: Summary of Quantitative Methods

| Method | Detector | Typical Application | Advantages |

|---|---|---|---|

| HPLC | UV, MS | Analysis of non-volatile or thermally labile samples in solution. | Robust, widely available, good for a range of polarities. sielc.comshimadzu.com |

| GC | FID, FPD, SCD, MS | Analysis of volatile and thermally stable compounds. | High resolution, excellent for complex volatile mixtures. acs.orgmdpi.com |

| Titration | pH indicator / meter | Purity assessment and concentration determination in pure solutions. | Simple, inexpensive, high precision for concentrated samples. mdpi.com |

Investigation of Biological Activity and Molecular Mechanisms of 3 Ethylthio Propanoic Acid Analogues Excluding Clinical Human Data

Antimicrobial Activity Studies

The antimicrobial properties of 3-(ethylthio)propanoic acid and its analogues have been a subject of scientific inquiry, revealing a spectrum of activity against various microorganisms. Research has explored their efficacy against bacteria and fungi, delving into the structural nuances that influence their inhibitory and cidal actions.

Antibacterial Efficacy and Spectrum of Action (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of 3-(alkylthio)propanoic acid have demonstrated notable antibacterial properties. Studies on related compounds, such as those incorporating a 1,4-naphthoquinone (B94277) structure, have shown activity primarily against Gram-positive bacteria like Staphylococcus aureus. farmaciajournal.com For instance, certain 1,4-naphthoquinone derivatives with thio-alkanoic acid residues exhibit antibacterial effects comparable to the antibiotic vancomycin (B549263) against S. aureus. farmaciajournal.com However, these same compounds showed no significant action against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa at the tested concentrations. farmaciajournal.com

In contrast, research on 3-hydroxypropionic acid (3-HP), a related organic acid, has indicated greater resistance in Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The antibacterial activity of 3-HP was also found to be more potent at a lower pH. nih.gov Furthermore, some propionic acid derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.netresearchgate.net For example, a series of Schiff bases and esters of propionic acid were synthesized and evaluated, with some compounds showing significant antibacterial potential. researchgate.net Similarly, certain thiazolone derivatives containing a propanoic acid moiety displayed high antibacterial activity. semanticscholar.org

The antimicrobial effects of organic acids and their derivatives are well-documented. nih.gov Their ability to inhibit bacterial growth is a key feature, with acid forms often showing stronger in vitro activity than their ester counterparts against both Gram-negative and Gram-positive bacteria. nih.gov

Antifungal Properties (e.g., against yeast-like fungi)

Analogues of this compound have also been investigated for their effectiveness against fungal pathogens. N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid, for example, have demonstrated activity against yeast-like fungi. researchgate.net Specifically, compounds with an unsubstituted phenyl ring or a 3-methoxyphenyl (B12655295) ring were most active against Candida albicans and Candida parapsilosis. researchgate.net

Research on other propionic acid derivatives has shown promising antifungal activity against strains like Candida albicans and Aspergillus niger. researchgate.net In some cases, the antifungal activity was quite significant. researchgate.net Similarly, thiazolone derivatives featuring a propanoic acid component have exhibited notable antifungal effects. semanticscholar.org The antifungal potential of propionic acid itself is well-established, and it is known to inhibit the growth of various molds and yeasts. nih.govgoogle.com For instance, 3-methylthiopropionic acid, produced by certain bacteria, has shown antifungal activity against Fusarium oxysporum. medchemexpress.com

However, the efficacy can be species-dependent. For example, 3-hydroxypropionic acid did not inhibit spoilage yeasts and molds at the concentrations tested. nih.gov

Antitubercular Activity Research

The search for new treatments for tuberculosis has led to the investigation of various chemical scaffolds, including those related to this compound. While direct studies on this compound are limited, research on analogous structures provides some insight. For instance, derivatives of 1,2,4-triazole (B32235), a heterocyclic system that can be linked to thio-acid side chains, have shown a wide range of biological activities, including antitubercular effects. researchgate.net

Specifically, a library of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles was synthesized and screened for activity against Mycobacterium tuberculosis. researchgate.net Many of these compounds exhibited promising anti-TB activity against both active and dormant stages of the bacterium, with some showing IC50 values in the low microgram per milliliter range. researchgate.net Additionally, the synthesis of 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives has yielded compounds with significant activity against M. tuberculosis H37Rv strains, with some exhibiting a Minimum Inhibitory Concentration (MIC) of 1.95 µg/ml. researchgate.net

Furthermore, in a semi-synthesis study of ilamycin F derivatives, 3-(methylthio)propionic acid was introduced at a specific position on the parent molecule, although the direct antitubercular contribution of this modification was part of a broader structural-activity relationship investigation. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., disruption of microbial cell processes, pH effects)

The antimicrobial action of organic acids like propionic acid and its derivatives is believed to be multifaceted. google.com A primary mechanism involves the ability of the undissociated, lipid-soluble form of the acid to penetrate the microbial cell membrane. drugbank.com Once inside the cell, where the pH is typically higher than the acid's pKa, the acid dissociates, releasing protons (H+) and the corresponding anion. google.com This internal release of protons can lead to a drop in the intracellular pH, which can disrupt various cellular processes that are pH-sensitive.

This intracellular acidification is thought to be a key factor in the antimicrobial effect. google.com Additionally, the accumulation of the acid's anion within the cell can also contribute to toxicity. For propionic acid, its antifungal activity may also stem from the formation of propionyl-CoA, which can inhibit glucose metabolism in certain fungi. drugbank.com

Another proposed mechanism for related compounds, specifically quinone derivatives, involves the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress. farmaciajournal.com These electrophilic quinones can also react with thiol groups, such as in glutathione (B108866), depleting the cell's reduced glutathione and further enhancing oxidative stress. farmaciajournal.com For propionic acid's antifungal action, it has been shown to induce apoptosis-like cell death in fungi, a process involving ROS accumulation, metacaspase activation, and mitochondrial dysfunction. nih.gov

Anthelmintic and Nematicidal Activity Research (e.g., against plant-parasitic nematodes)

Research has identified nematicidal properties in compounds structurally related to this compound. A notable example is 3-(methylthio)propionic acid, a volatile organic compound produced by the bacterium Bacillus thuringiensis. This compound has demonstrated significant direct contact and fumigant nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.com

In laboratory assays, 3-(methylthio)propionic acid exhibited a potent direct-contact effect, with a reported LC50 value of 6.27 μg/mL after 24 hours. mdpi.com It also showed considerable fumigant activity, causing a 69.93% mortality rate at a concentration of 1 mg/mL over the same period. mdpi.com Furthermore, this compound was found to inhibit the hatching of nematode eggs and acted as an attractant for M. incognita. mdpi.com When compared to other structural analogues like 3-methoxypropionic acid, valeric acid, and isovaleric acid, 3-(methylthio)propionic acid was the most active, suggesting that the methylthio group may be important for its nematicidal activity. mdpi.com

In pot experiments with tomato plants, the application of 3-(methylthio)propionic acid led to a significant reduction in the number of root galls caused by the nematodes. mdpi.com While the precise mechanism of its nematicidal action requires further investigation, these findings highlight its potential as a biocontrol agent against plant-parasitic nematodes. mdpi.com

Enzymatic Interactions and Modulatory Effects

The biological activities of this compound and its analogues are intrinsically linked to their interactions with various enzymes and their ability to modulate metabolic pathways. The mechanism of action for compounds like propanoic acid, 3-[[4-(methylthio)phenyl]thio]-, is suggested to involve the inhibition of specific enzymes, thereby affecting essential metabolic processes. This inhibition can disrupt the synthesis of vital biomolecules, leading to the observed antimicrobial effects.

In the context of tuberculosis research, the mycolic acid biosynthesis pathway is a key target for new drugs. frontiersin.org Enzymes within this pathway, such as β-ketoacyl-acyl carrier protein synthase III (mtFabH), are crucial for the survival of Mycobacterium tuberculosis. frontiersin.org While direct inhibition by this compound hasn't been specified, related structures are being explored as potential inhibitors. For example, 3-O-methyl-alkylgallates have been shown to inhibit the stearoyl desaturase DesA3 in M. tuberculosis, an enzyme involved in fatty acid desaturation. nih.gov

The antimicrobial action of many fatty acids and their derivatives is thought to involve the disruption of the bacterial cell membrane and interference with the electron transport chain. nih.gov Furthermore, some compounds can inhibit key enzymes involved in protein and DNA synthesis. The antifungal mechanism of propionic acid, for instance, has been linked to the induction of apoptosis through the activation of metacaspases and mitochondrial dysfunction. nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., glutamic acid decarboxylase, COX-2)

The inhibitory potential of this compound analogues has been a subject of scientific inquiry, particularly concerning enzymes involved in inflammation and neurotransmitter synthesis.

Cyclooxygenase (COX) Inhibition: